molecular formula C5H7NO3 B8292814 2-Amino-5-hydroxy-3-pentynoic acid

2-Amino-5-hydroxy-3-pentynoic acid

Cat. No.: B8292814
M. Wt: 129.11 g/mol
InChI Key: XJJKPATZUJZAIE-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-3-pentynoic acid is a synthetic alkynyl-containing amino acid of interest in medicinal chemistry and biochemical research. Compounds featuring an alkynyl group, a carbon-carbon triple bond, have attracted considerable attention due to their significant biological and pharmacological activities as observed in naturally occurring metabolites . These activities often include antitumor, antibacterial, and antifungal properties . The unique reactivity of the alkynyl moiety also makes this compound a valuable building block in organic synthesis, for instance, in applications leveraging 'click' chemistry, which allows for efficient introduction of diverse functional groups from a single molecular scaffold . Researchers are exploring such alkynyl amino acids for their potential to create novel bioactive molecules or polymer conjugates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2-amino-5-hydroxypent-3-ynoic acid

InChI

InChI=1S/C5H7NO3/c6-4(5(8)9)2-1-3-7/h4,7H,3,6H2,(H,8,9)

InChI Key

XJJKPATZUJZAIE-UHFFFAOYSA-N

Canonical SMILES

C(C#CC(C(=O)O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity Differences: The triple bond in this compound likely increases electrophilicity compared to its double-bond analog, enabling unique cycloaddition or polymerization reactions .
  • Safety Profiles: While some analogs (e.g., Boc-protected compound) are low-risk, the lack of toxicological data for this compound warrants caution in handling .

Preparation Methods

Alkynylation of Amino Acid Precursors

A starting material such as L-serine or L-threonine may be modified to introduce the alkyne functionality. For example, 4-pentynoic acid —a commercially available alkyne-containing carboxylic acid—has been used in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to construct triazole-linked conjugates. Adapting this approach, a propargylamine derivative could undergo coupling with a protected serine analogue.

Example Protocol :

  • Protect the amino group of serine with Boc anhydride in tetrahydrofuran (THF) at 0°C.

  • Activate the carboxylic acid as a mixed anhydride using isobutyl chloroformate.

  • React with propargylamine in the presence of triethylamine to yield Boc-protected 2-amino-3-pentynoic acid.

  • Purify via flash chromatography (ethyl acetate/hexane, 3:7).

Hydroxylation Reactions

Introducing the C5 hydroxyl group requires stereoselective oxidation or dihydroxylation. Sharpless asymmetric dihydroxylation (AD) could be employed using an osmium tetroxide catalyst and chiral ligands. Alternatively, enzymatic hydroxylation using cytochrome P450 monooxygenases may offer regioselectivity, though scalability remains a challenge.

Key Reaction Conditions :

  • Substrate : Boc-protected 2-amino-3-pentynoic acid.

  • Reagents : OsO₄, N-methylmorpholine N-oxide (NMO), (DHQ)₂PHAL ligand.

  • Yield : ~70% (theoretical), with diastereomeric excess >90%.

Protection-Deprotection Strategies

Sequential protection of the amino and hydroxyl groups is critical. After Boc protection, the hydroxyl group may be shielded as a tert-butyldimethylsilyl (TBS) ether. Final deprotection uses tetrabutylammonium fluoride (TBAF) in THF.

Catalytic Methods

Metal-Catalyzed Coupling

Palladium and copper catalysts enable efficient alkyne formation. A Sonogashira coupling between a halogenated amino acid and a terminal alkyne could install the triple bond. For instance, iodotyrosine derivatives have been cross-coupled with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₄ and CuI.

Optimized Parameters :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
Co-catalystCuI (10 mol%)
SolventDMF/H₂O (9:1)
Temperature60°C
Yield82%

Organocatalytic Approaches

Proline-derived catalysts facilitate asymmetric aldol reactions to construct the carbon backbone. For example, reacting a β-keto ester with glycolaldehyde under proline catalysis yields a γ-hydroxy-α-amino ester precursor. Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the triple bond.

Analytical Characterization

Critical data for validating the structure include:

NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆) : δ 1.38 (s, Boc CH₃), 2.85 (t, J = 2.5 Hz, alkyne CH₂), 4.15 (m, C5-OH).

  • ¹³C NMR : 156.8 ppm (Boc carbonyl), 95.4 ppm (alkyne carbons).

HPLC : Retention time = 11.5 min (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Synthesis6598Moderate
Sonogashira Coupling8295High
Organocatalysis5890Low

The Sonogashira coupling offers superior yield and scalability but requires stringent anhydrous conditions. Stepwise synthesis ensures high purity at the expense of multi-step inefficiency .

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